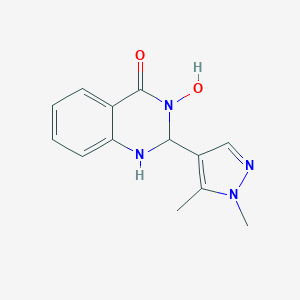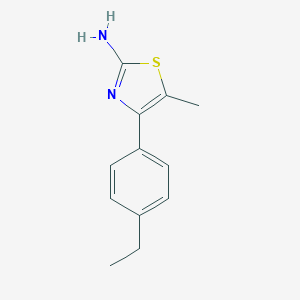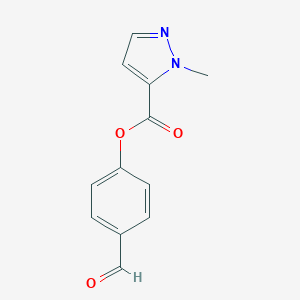![molecular formula C12H9BrO3 B454994 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-57-9](/img/structure/B454994.png)
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438221-57-9 . It has a molecular weight of 281.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 . This indicates the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Green Chemistry and Solvent Selection
Research into furan derivatives, including compounds similar to 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde, highlights their significance in green chemistry, especially in solvent selection for biphasic dehydration of sugars. A study by Esteban, Vorholt, and Leitner (2020) in "Green Chemistry" discusses the valorization of sugars from lignocellulosic biomass to produce furan chemicals like 5-hydroxymethylfurfural (HMF) and furfural. This research emphasizes the importance of selecting environmentally friendly solvents using the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and solvent guides to improve the efficiency and sustainability of furan production processes Esteban, Vorholt, & Leitner, 2020.
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable furan derivatives is another significant area of application. Chernyshev, Kravchenko, and Ananikov (2017) in "Russian Chemical Reviews" review the advances in synthesizing HMF from plant feedstocks. They discuss the prospects of using HMF and its derivatives for producing a wide range of materials, including monomers, polymers, and fuels. This showcases the potential of furan derivatives as sustainable alternatives to non-renewable hydrocarbon sources Chernyshev, Kravchenko, & Ananikov, 2017.
Biocatalytic Valorization of Furans
The biocatalytic valorization of furans represents a novel approach to utilizing these compounds. Domínguez de María and Guajardo (2017) in "ChemSusChem" explore the potential of enzymes in upgrading furans, despite their inherent instability. This review suggests that biocatalysis could offer a selective and eco-friendly alternative for synthesizing valuable products from furan derivatives, highlighting the promise of biotechnological approaches in furan valorization Domínguez de María & Guajardo, 2017.
Diels-Alder Cycloadditions of Furfural-Based Chemicals
Galkin and Ananikov (2021) in the "International Journal of Molecular Sciences" review the Diels-Alder cycloadditions of furfural-based chemicals, including reactions of furfural derivatives with alkenes. This process is crucial for producing bio-based polymers and materials from renewable resources, demonstrating the versatility of furan derivatives in synthetic organic chemistry and material science Galkin & Ananikov, 2021.
Propiedades
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIOCHELDQBTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235602 |
Source


|
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438221-57-9 |
Source


|
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)
![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)

![Ethyl 5-(1-phenylethyl)-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B454921.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454922.png)
![5-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454923.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B454928.png)


![[4-(Diphenylmethyl)piperazin-1-yl]{6-methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone](/img/structure/B454931.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454932.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B454933.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454934.png)